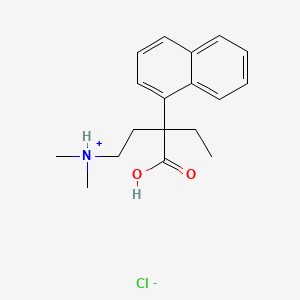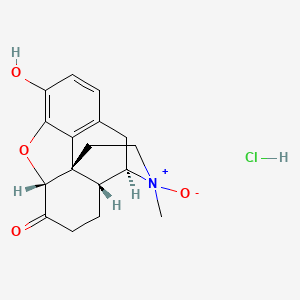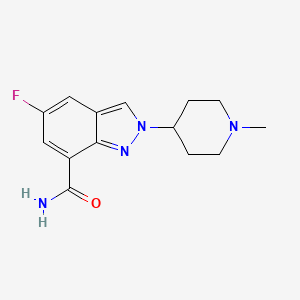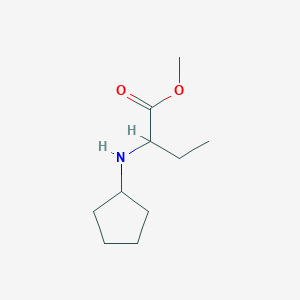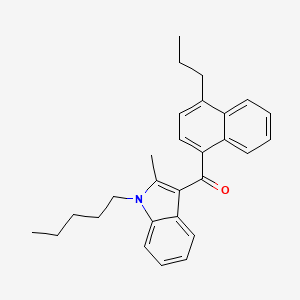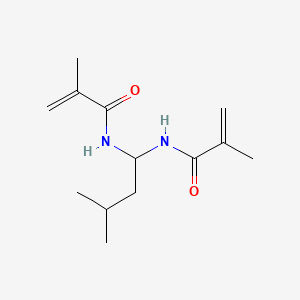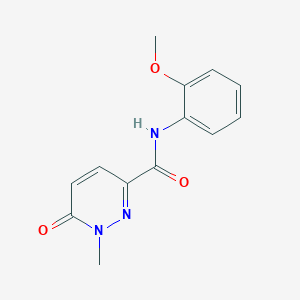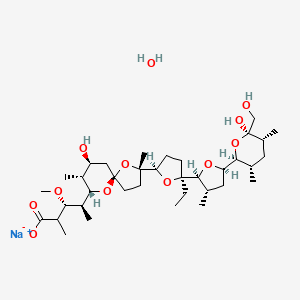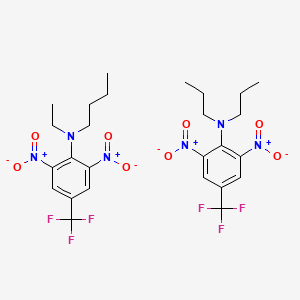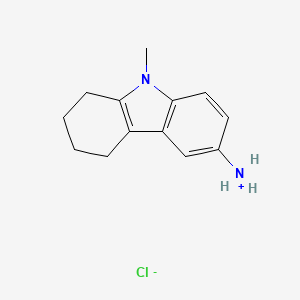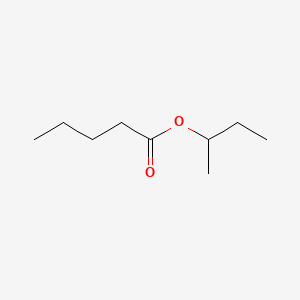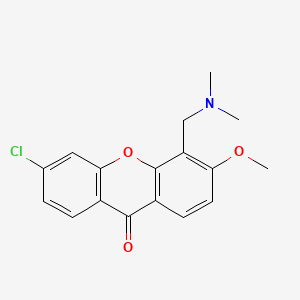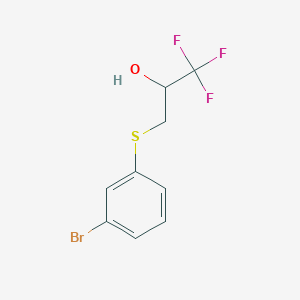
4'-Isocyanatobenzo-18-crown-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Isocyanatobenzo-18-crown-6 is a chemical compound with the molecular formula C17H23NO7 and a molecular weight of 353.37 g/mol It is a derivative of the well-known crown ether, 18-crown-6, which is a macrocyclic compound known for its ability to complex with various cations
Métodos De Preparación
The synthesis of 4’-Isocyanatobenzo-18-crown-6 typically involves the functionalization of the benzo-18-crown-6 framework. One common method is the electrophilic aromatic substitution reaction, where an isocyanate group is introduced to the benzo ring of 18-crown-6 . This reaction can be carried out under mild conditions using appropriate catalysts and solvents. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4’-Isocyanatobenzo-18-crown-6 undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Complexation Reactions: As a crown ether derivative, it can form stable complexes with metal cations, enhancing its utility in ion-selective applications.
Common reagents used in these reactions include amines, alcohols, and metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4’-Isocyanatobenzo-18-crown-6 has a wide range of applications in scientific research:
Biology: The compound’s ability to complex with metal ions makes it useful in studying ion transport and signaling in biological systems.
Mecanismo De Acción
The mechanism of action of 4’-Isocyanatobenzo-18-crown-6 primarily involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in biological systems, it can modulate ion transport by forming complexes with essential metal ions, thereby affecting cellular processes .
Comparación Con Compuestos Similares
4’-Isocyanatobenzo-18-crown-6 can be compared with other crown ether derivatives, such as:
Dibenzo-18-crown-6: Similar in structure but lacks the isocyanate group, making it less reactive in certain chemical reactions.
Dicyclohexano-18-crown-6: Contains cyclohexane rings instead of benzene, affecting its complexation properties and solubility.
Benzo-15-crown-5: Smaller ring size, which influences its selectivity and binding affinity for different cations.
Propiedades
Número CAS |
83935-63-1 |
|---|---|
Fórmula molecular |
C17H23NO7 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
20-isocyanato-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene |
InChI |
InChI=1S/C17H23NO7/c19-14-18-15-1-2-16-17(13-15)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-16/h1-2,13H,3-12H2 |
Clave InChI |
VWCCEWBARYUXRO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOC2=C(C=CC(=C2)N=C=O)OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


